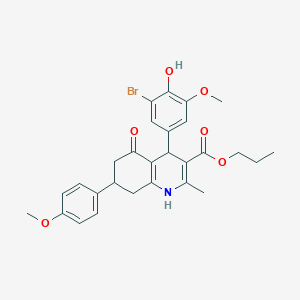![molecular formula C24H33N3O B5098053 (3R,4R)-1-[[3-(2-methylphenyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5098053.png)
(3R,4R)-1-[[3-(2-methylphenyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1-[[3-(2-methylphenyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[[3-(2-methylphenyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the phenyl and methylphenyl groups. Common reagents used in these reactions include piperidine, phenylmagnesium bromide, and methylphenylboronic acid. Reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[[3-(2-methylphenyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-[[3-(2-methylphenyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, derivatives of piperidine compounds are often explored for their potential use in treating neurological disorders, pain management, and other conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[[3-(2-methylphenyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-[[3-(2-chlorophenyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
- (3R,4R)-1-[[3-(2-fluorophenyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Uniqueness
The uniqueness of (3R,4R)-1-[[3-(2-methylphenyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol lies in its specific substitution pattern and stereochemistry, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
(3R,4R)-1-[[3-(2-methylphenyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-19-6-3-4-9-22(19)21-8-5-7-20(16-21)17-26-11-10-23(24(28)18-26)27-14-12-25(2)13-15-27/h3-9,16,23-24,28H,10-15,17-18H2,1-2H3/t23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNGXTFACDOXSE-DNQXCXABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CN3CCC(C(C3)O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CN3CC[C@H]([C@@H](C3)O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5097976.png)
![N,N-diethyl-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5097995.png)
![2-(4-fluorobenzyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5098001.png)
![2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5098005.png)





![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5098061.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B5098068.png)
![ethyl 4-{[1-methyl-5-(pentanoylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5098076.png)
![5-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5098079.png)

